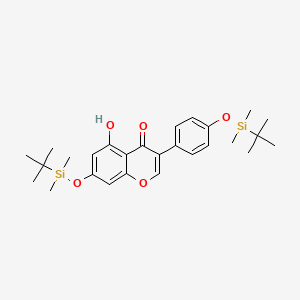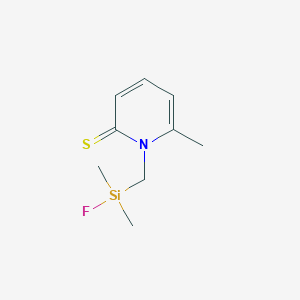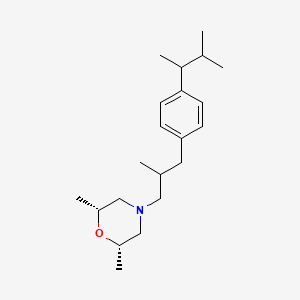
1-Acenaphthenol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acenaphthenol-d3 is a deuterated derivative of 1-Acenaphthenol, a polycyclic aromatic hydrocarbon. The compound is characterized by the replacement of three hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the field of spectroscopy and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Acenaphthenol-d3 can be synthesized through the deuteration of 1-Acenaphthenol. The process typically involves the use of deuterium gas or deuterated solvents under specific reaction conditions to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often utilizing specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Acenaphthenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: It acts as a nucleophile in substitution reactions, displacing halide components in alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides are typical reagents in substitution reactions.
Major Products:
Oxidation: Produces ketones or quinones.
Reduction: Yields the hydrocarbon form.
Substitution: Forms alkylated derivatives.
科学的研究の応用
1-Acenaphthenol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy as an internal standard due to its deuterium content.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and as a tracer in metabolic studies.
Industry: Used in the development of new materials and as a reference compound in analytical methods
作用機序
The mechanism of action of 1-Acenaphthenol-d3 involves its interaction with various molecular targets. In substitution reactions, it acts as a nucleophile, forming linkages with alkyl halides. The deuterium atoms in the compound provide unique spectroscopic signatures, making it valuable in tracing and analytical studies .
類似化合物との比較
1-Acenaphthenol-d3 is compared with other polycyclic aromatic hydrocarbons and their derivatives:
Similar Compounds: 9,10-Dimethylanthracene, 1-Acenaphthylenol, and other alkylated derivatives.
Uniqueness: The presence of deuterium atoms makes this compound particularly useful in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.
特性
分子式 |
C12H10O |
|---|---|
分子量 |
173.22 g/mol |
IUPAC名 |
1,2,2-trideuterioacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/i7D2,11D |
InChIキー |
MXUCIEHYJYRTLT-XGWWUZNLSA-N |
異性体SMILES |
[2H]C1(C2=CC=CC3=C2C(=CC=C3)C1([2H])O)[2H] |
正規SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)



![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
